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Ethyl imidazo[2,1-b]thiazole-6-carboxylate

Cat. No.: B1310921
CAS No.: 64951-04-8
M. Wt: 196.23 g/mol
InChI Key: PIURXAHSTOGOSU-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Contemporary Drug Discovery

Fused heterocyclic systems, which are polycyclic molecules where two or more rings share a common bond, are fundamental structural features in many organic compounds. fiveable.me These structures are prevalent in a vast number of natural products, such as alkaloids, steroids, and terpenes, as well as in synthetic pharmaceuticals. fiveable.me The fusion of heterocyclic rings can result in rigid, planar structures that may interact more efficiently with biological targets. ias.ac.in This rigidity and three-dimensional shape contribute to the unique biological activities and pharmacological properties of these compounds. fiveable.me

Nitrogen and sulfur-containing heterocycles are of particular interest to medicinal chemists due to their wide range of biological activities and potential for structural modification. openmedicinalchemistryjournal.comresearchgate.netresearchgate.netscispace.com The presence of heteroatoms like nitrogen and sulfur in the ring structures can increase pharmacological activity and improve pharmacokinetic properties. rsc.org These fused systems are attractive building blocks in drug design and have been exploited in the development of antibiotics, antivirals, and antitumor agents, among others. nih.gov The structural diversity and versatility of fused heterocycles provide a rich scaffold for developing novel therapeutic agents. nih.govijpsr.com

Overview of the Imidazo[2,1-b]thiazole (B1210989) Scaffold in Pharmaceutical Research

The imidazo[2,1-b]thiazole scaffold is a prominent fused heterocyclic system containing a bridgehead nitrogen atom that has garnered significant attention in pharmaceutical research. researchgate.netresearchgate.netresearchgate.net This core structure is a key component in numerous biologically active molecules. nih.govrsc.org The fusion of an imidazole (B134444) and a thiazole (B1198619) ring creates a unique chemical architecture that has been explored for a wide array of therapeutic applications. nih.gov

Derivatives of the imidazo[2,1-b]thiazole core have demonstrated a broad spectrum of pharmacological activities. nih.govchemmethod.com Researchers have synthesized and evaluated these compounds for various potential uses, highlighting the versatility of this scaffold. nih.govhilarispublisher.com One of the most well-known drugs containing this scaffold is Levamisole, an anthelmintic agent with immunomodulatory properties. nih.gov

Table 1: Reported Biological Activities of Imidazo[2,1-b]thiazole Derivatives

Biological Activity Research Focus
Anticancer / Antitumor Investigated for activity against various cancer cell lines, with some compounds showing potent antiproliferative effects by inhibiting microtubule assembly. hilarispublisher.combohrium.comnih.gov
Antimycobacterial Studied for their potential to inhibit Mycobacterium tuberculosis, with some derivatives showing significant activity. rsc.orgnih.govrsc.org
Antiviral Explored for activity against different viruses, including Feline coronavirus and Coxsackie B4 virus. hilarispublisher.comnih.gov
Anti-inflammatory Synthesized and evaluated as potential anti-inflammatory agents. nih.govhilarispublisher.combohrium.com
Antimicrobial / Antifungal Investigated for their effectiveness against various bacterial and fungal strains. hilarispublisher.comnih.gov

The synthesis of imidazo[2,1-b]thiazole derivatives is a well-explored area of organic chemistry. bohrium.com Common synthetic routes involve the reaction of 2-aminothiazoles with α-halocarbonyl compounds. bohrium.com This accessibility allows for the creation of diverse libraries of compounds for biological screening.

Contextualization of Ethyl Imidazo[2,1-b]thiazole-6-carboxylate within the Imidazothiazole Class

This compound is a specific derivative within the broader class of imidazothiazoles. Its chemical structure features the core imidazo[2,1-b]thiazole fused ring system with an ethyl carboxylate group attached at the 6-position. This functional group provides a reactive handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.

The synthesis of this compound and its analogs often starts from readily available precursors. For instance, a common strategy involves the cyclization of an appropriate aminothiazole intermediate with a reagent that provides the imidazole portion of the ring system. One documented synthesis involves the reaction of ethyl-2-aminothiazole-4-carboxylate with phenacyl bromides, which after cyclization and subsequent reactions, can lead to various substituted imidazo[2,1-b]thiazoles. nih.gov Another related synthesis produces ethyl imidazo[2,1-b]thiazole-6-yl acetate (B1210297). researchgate.net The presence of the ester group allows for transformations such as hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides, further expanding the chemical diversity of the derivatives. nih.gov

Table 2: Key Structural Features of this compound

Feature Description
Core Scaffold Imidazo[2,1-b]thiazole
Key Substituent Ethyl carboxylate (-COOCH₂CH₃) at position 6
Chemical Formula C₈H₈N₂O₂S

This compound serves as a building block, and its importance lies in its potential to be elaborated into novel therapeutic candidates that leverage the established biological activities of the imidazo[2,1-b]thiazole scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O2S B1310921 Ethyl imidazo[2,1-b]thiazole-6-carboxylate CAS No. 64951-04-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl imidazo[2,1-b][1,3]thiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-2-12-7(11)6-5-10-3-4-13-8(10)9-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIURXAHSTOGOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CSC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426992
Record name Ethyl imidazo[2,1-b]thiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64951-04-8
Record name Ethyl imidazo[2,1-b]thiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl Imidazo 2,1 B Thiazole 6 Carboxylate and Analogues

Classical and Contemporary Approaches to the Imidazo[2,1-b]thiazole (B1210989) Ring System

The construction of the bicyclic imidazo[2,1-b]thiazole nucleus is primarily achieved through the formation of the imidazole (B134444) ring onto a pre-existing thiazole (B1198619) moiety. Several key methodologies have been established for this purpose.

Cyclocondensation Reactions from 2-Aminothiazole (B372263) Precursors

A cornerstone in the synthesis of imidazo[2,1-b]thiazoles is the Hantzsch reaction, a classical method involving the condensation of α-haloketones with thioamides. derpharmachemica.com A widely adopted variation of this approach utilizes 2-aminothiazole derivatives as the key precursors. The reaction involves the heterocyclization of a 2-aminothiazole with an appropriate α-halocarbonyl compound, such as ethyl bromopyruvate, to directly form the fused imidazole ring. chemicalbook.comnih.govsemanticscholar.org

For instance, ethyl-2-aminothiazole-4-carboxylate can be synthesized through the condensation of ethyl bromopyruvate and thiourea. nih.gov This aminothiazole precursor then undergoes cyclization with various phenacyl bromides in refluxing ethanol (B145695) to yield the corresponding ethyl imidazo[2,1-b]thiazole-6-carboxylate derivatives. nih.gov The reaction conditions can be modified to enhance efficiency and yield. One sustainable approach employs polyethylene (B3416737) glycol-400 (PEG-400) as a green reaction medium and catalyst, coupled with microwave assistance, for the reaction between ethyl 2-amino-4-methylthiazole-5-carboxylate and α-bromo aralkyl ketones. researchgate.net This method highlights the adaptability of the classical cyclocondensation to more environmentally benign conditions.

PrecursorsReagentsConditionsProductReference
2-AminothiazoleEthyl bromopyruvateNot specifiedThis compound chemicalbook.com
Ethyl-2-aminothiazole-4-carboxylatePhenacyl bromidesEthanol, refluxEthyl 6-aryl-imidazo[2,1-b]thiazole-5-carboxylates nih.gov
2-Aminothiazoleα-bromo-3-methoxyacetophenoneEthanol, heating6-(3-methoxyphenyl)imidazo[2,1-b]thiazole (B3168287) nih.govsemanticscholar.org
Ethyl 2-amino-4-methylthiazole-5-carboxylateα-bromo aralkyl ketonesPEG-400, 90°C or MicrowaveSubstituted ethyl imidazo[2,1-b]thiazole-6-carboxylates researchgate.net

Synthesis via Alpha-Bromo Aralkyl Ketones

The reaction between a 2-aminothiazole and an α-bromo aralkyl ketone (also known as phenacyl bromide) is a robust and versatile method for constructing the imidazo[2,1-b]thiazole ring system. nih.govresearchgate.net In this reaction, the amino group of the thiazole acts as a nucleophile, attacking the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.

This strategy is broadly applicable, allowing for the introduction of various substituents onto the imidazo[2,1-b]thiazole core, depending on the specific α-bromo ketone used. researchgate.net For example, reacting ethyl 2-amino-4-methylthiazole-5-carboxylate with different substituted phenacyl bromides provides a direct route to a library of 6-aryl-substituted imidazo[2,1-b]thiazole derivatives. researchgate.net Similarly, the reaction of 2-aminothiazole with α-bromo-3-methoxyacetophenone yields 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole. nih.govsemanticscholar.org This method is fundamental for creating structural diversity within this class of compounds.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.orgmdpi.com While often used for the functionalization of a pre-formed heterocyclic core rather than the initial ring construction, these methods are crucial for creating complex analogues. Direct C-H arylation, for instance, allows for the selective introduction of aryl groups onto the imidazo[2,1-b]thiazole nucleus without the need for prior halogenation. nih.gov

Studies have shown that the C-5 position of the imidazo[2,1-b]thiazole ring is the most reactive site for palladium-catalyzed direct arylation with aryl halides. nih.gov The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a concerted metalation-deprotonation step at the C-5 position, and finally, reductive elimination to yield the arylated product and regenerate the catalyst. mdpi.comnih.gov This approach provides a modular way to synthesize analogues that would be difficult to access through traditional cyclocondensation methods. For example, a pre-synthesized 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole can be further functionalized by coupling it with other molecules using palladium acetate (B1210297) as a catalyst. nih.govsemanticscholar.org

Allene-Mediated Cyclization Pathways

Innovative, multicomponent reactions offer efficient pathways to complex molecular architectures. One such advanced strategy involves an allene-mediated cyclization to produce polycyclic N-fused heteroaromatic systems built upon the imidazo[2,1-b]thiazole core. researchgate.net This tandem reaction begins with a copper-catalyzed cross-coupling of a substituted ethynylimidazo[2,1-b]thiazole with an aromatic N-tosylhydrazone. This process generates an allene (B1206475) intermediate in situ, which then undergoes a [3+2] cycloaddition followed by aromatization. The result is the one-pot synthesis of complex structures like naphtho[1′,2′:4,5]imidazo[2,1-b]thiazoles from readily available starting materials. researchgate.net This methodology exemplifies a contemporary approach to rapidly build molecular complexity and generate novel analogues of the parent compound. researchgate.net

Targeted Synthesis of Ethyl Ester Derivatives

The ethyl ester functional group, specifically at the 6-position of the imidazo[2,1-b]thiazole ring, is a common feature in many derivatives. While it can be incorporated during the initial ring formation, it can also be introduced via modification of a carboxylic acid precursor.

Esterification of Imidazo[2,1-b]thiazole Carboxylic Acids

The synthesis of this compound can be achieved through the direct esterification of the corresponding imidazo[2,1-b]thiazole-6-carboxylic acid. This carboxylic acid intermediate is readily accessible; for example, it can be produced by the hydrolysis of the corresponding ethyl ester using a base like lithium hydroxide (B78521). nih.govrsc.org

Once the carboxylic acid is obtained, standard esterification procedures can be applied. A highly effective method for the direct, one-pot esterification of carboxylic acids utilizes titanium tetrachloride (TiCl₄) as a coupling reagent. mdpi.com This procedure operates under mild and neutral conditions, avoiding the need for a base. The reaction involves treating the carboxylic acid with TiCl₄ in an anhydrous solvent like dichloromethane, followed by the addition of ethanol. The reaction proceeds at room temperature, yielding the desired ethyl ester in high purity and yield after a simple workup. mdpi.com This method is efficient even for sterically hindered carboxylic acids and provides a reliable route to the target ethyl ester derivative from its carboxylic acid precursor. mdpi.com

Direct Synthetic Routes to Ethyl Imidazo[2,1-b]thiazole Carboxylates

The direct construction of the imidazo[2,1-b]thiazole core bearing a carboxylate group at the 6-position is a common and efficient strategy. A prevalent method involves the condensation reaction between a 2-aminothiazole derivative and an α-halocarbonyl compound.

Specifically, for the synthesis of this compound and its analogues, a common starting material is an ethyl 2-aminothiazole-5-carboxylate derivative. This is then reacted with various α-bromo aralkyl ketones (phenacyl bromides) to yield the desired products. The reaction proceeds via an initial N-alkylation of the amino group of the thiazole ring, followed by an intramolecular cyclization to form the fused imidazole ring.

A typical reaction scheme is as follows:

Starting Materials: Ethyl 2-amino-4-methylthiazole-5-carboxylate and a substituted phenacyl bromide.

Reaction Conditions: The reaction is often carried out in a suitable solvent such as ethanol under reflux conditions. researchgate.net

Product: The corresponding ethyl 6-aryl-3-methylimidazo[2,1-b]thiazole-5-carboxylate.

This method is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction, which generally results in good yields of the desired products.

Green Chemistry Approaches in Imidazothiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. These approaches focus on the use of less hazardous solvents, alternative energy sources, and catalytic methods to improve reaction efficiency and reduce waste.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. researchgate.net The synthesis of imidazo[2,1-b]thiazole derivatives has been significantly enhanced through the application of microwave-assisted protocols. mdpi.comresearchgate.net

In a typical microwave-assisted synthesis, the reaction between a 2-aminothiazole derivative and an α-haloketone is carried out in a sealed vessel under microwave irradiation. iau.ir This technique allows for rapid and uniform heating of the reaction mixture, which can accelerate the rate of reaction and often leads to cleaner product formation. The use of microwave irradiation can also enable reactions to be performed under solvent-free conditions or in green solvents. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave Irradiation
Reaction Time Several hours Minutes
Yield Moderate to good Good to excellent
Energy Consumption High Low

| Side Reactions | More prevalent | Often minimized |

The choice of solvent is a critical aspect of green chemistry. Traditional volatile organic solvents (VOCs) are often flammable, toxic, and contribute to environmental pollution. Consequently, there is a significant effort to replace them with more benign alternatives.

Polyethylene Glycol (PEG)

Polyethylene glycol (PEG), particularly PEG-400, has been successfully employed as a green, biodegradable, and recyclable reaction medium for the synthesis of imidazo[2,1-b]thiazole derivatives. mdpi.com PEG can act as both a solvent and a catalyst in these reactions. The use of aqueous PEG-400 under microwave irradiation has been shown to be a highly efficient system for the synthesis of these compounds, offering high product yields, short reaction times, and a simple work-up procedure. mdpi.com Furthermore, the PEG-400 can be recovered and reused multiple times with only a slight decrease in its catalytic efficiency. mdpi.com

Ethyl Lactate (B86563)

Ethyl lactate is another promising green solvent derived from renewable resources. nih.gov It is biodegradable, non-toxic, and has a high boiling point, making it a safe and environmentally friendly alternative to conventional organic solvents. While specific examples of its use in the synthesis of this compound are not extensively detailed in the provided context, its general application in the synthesis of various heterocyclic compounds suggests its potential as a suitable medium for this transformation. nih.gov The use of ethyl lactate in organic synthesis aligns with the principles of green chemistry by reducing reliance on petroleum-based solvents.

Convergent and Divergent Synthetic Strategies for Structural Diversification

To explore the structure-activity relationships of imidazo[2,1-b]thiazole derivatives, it is essential to have synthetic strategies that allow for the generation of a wide variety of analogues. Convergent and divergent syntheses are powerful approaches for achieving this structural diversity.

Convergent Synthesis

Convergent synthesis involves the independent synthesis of different fragments of a target molecule, which are then joined together in the final steps. Multicomponent reactions (MCRs) are a prime example of convergent synthesis, where three or more reactants are combined in a one-pot reaction to form a complex product that incorporates all or most of the atoms of the starting materials.

The Groebke–Blackburn–Bienaymé reaction (GBBR) is an isocyanide-based MCR that has been successfully applied to the synthesis of imidazo[2,1-b]thiazoles. mdpi.com This one-pot reaction typically involves a 2-aminoazole, an aldehyde, and an isocyanide. By varying these three components, a diverse library of imidazo[2,1-b]thiazole derivatives can be rapidly synthesized. This approach offers high atom economy and operational simplicity compared to traditional multi-step syntheses. mdpi.com

Divergent Synthesis

Divergent synthesis involves the use of a common intermediate that can be converted into a variety of different products through the application of different reaction conditions or reagents. This strategy is highly efficient for generating a library of related compounds from a single precursor.

For the structural diversification of the imidazo[2,1-b]thiazole scaffold, a common intermediate such as an this compound can be synthesized and then subjected to various chemical transformations. For example, the ester group can be hydrolyzed to the corresponding carboxylic acid. nih.gov This carboxylic acid can then be coupled with a variety of amines to form a library of amide derivatives. nih.gov Further modifications can be made to other positions of the heterocyclic core, if functional groups are present, to generate a wide range of structurally diverse analogues. This approach allows for a systematic exploration of the chemical space around the imidazo[2,1-b]thiazole core.

Mechanistic Investigations of Chemical Transformations and Derivatization

Ester Hydrolysis and Subsequent Carboxylic Acid Formation

The conversion of ethyl imidazo[2,1-b]thiazole-6-carboxylate to its corresponding carboxylic acid is a fundamental step that opens avenues for further derivatization, particularly amidation reactions. This transformation is typically achieved through base-catalyzed hydrolysis.

Research has demonstrated that the hydrolysis of the ethyl ester in imidazo[2,1-b]thiazole (B1210989) systems can be efficiently carried out using lithium hydroxide (B78521) monohydrate (LiOH·H₂O). nih.govrsc.org The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, leading to the formation of a carboxylate salt. A final acidification step then protonates the carboxylate to yield the desired imidazo[2,1-b]thiazole-6-carboxylic acid. nih.govrsc.org The completion of this reaction is confirmed by the disappearance of ethoxy proton signals and the appearance of a characteristic broad peak for the carboxylic acid proton in ¹H NMR spectra. rsc.org

Table 1: Reagents and Conditions for Ester Hydrolysis

Reagent Solvent Temperature Outcome

Functional Group Interconversions and Strategic Modifications

Oxidation Reactions (e.g., Sulfide (B99878) to Sulfonyl)

The sulfide moiety within the thiazole (B1198619) ring is susceptible to oxidation, which can significantly alter the electronic properties and steric profile of the molecule. Oxidation can lead to the formation of sulfoxides or, under stronger conditions, sulfones. While specific studies on the oxidation of this compound are not extensively detailed in the reviewed literature, the oxidation of related imidazo[2,1-b] chemmethod.commdpi.comthiazine structures has been achieved. researchgate.net

In these related systems, selective oxidation of the sulfur atom to a sulfone is accomplished using oxidizing agents like meta-chloroperbenzoic acid (m-CPBA). researchgate.net The reaction is typically performed at room temperature over an extended period to ensure complete oxidation. researchgate.net A variety of other reagents are also known to facilitate the oxidation of sulfides to sulfones, including hydrogen peroxide in the presence of specific catalysts like niobium carbide, or reagents such as urea-hydrogen peroxide with phthalic anhydride (B1165640). organic-chemistry.org These methods provide a basis for the potential synthesis of the sulfonyl derivative of this compound.

Reductions and Amidation Reactions

The carboxylic acid, derived from the hydrolysis of the parent ester, is a key intermediate for amidation reactions. This transformation is a common strategy to introduce diverse substituents and build molecular complexity. The coupling of imidazo[2,1-b]thiazole carboxylic acids with various amines is typically facilitated by peptide coupling agents.

One established method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) in a solvent like dimethylformamide (DMF). nih.gov In this process, the carboxylic acid is first activated by EDCI and HOBt to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the corresponding amide. Triethylamine is often added to neutralize any acid formed during the reaction. nih.gov This approach has been successfully used to synthesize a series of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates. nih.gov

Table 2: Common Reagents for Amide Coupling

Coupling Agents Base Solvent Product

Formation of Fused Ring Systems and Conjugates

Synthesis of Imidazolone (B8795221) and Oxazepine Derivatives

The imidazo[2,1-b]thiazole scaffold can serve as a template for the construction of more elaborate fused heterocyclic systems, such as imidazolone and oxazepine derivatives. chemmethod.comuobaghdad.edu.iq A synthetic strategy for these compounds begins with the functionalization of the imidazo[2,1-b]thiazole core, often through a Vilsmeier-Haack reaction to introduce a formyl (carbaldehyde) group. chemmethod.com

This aldehyde derivative can then be condensed with various substituted aromatic amines to form Schiff bases (imines). chemmethod.comresearchgate.net These Schiff bases are key intermediates that can undergo cyclization reactions.

Imidazolone synthesis: Cyclization of the Schiff base with glycine (B1666218) results in the formation of a five-membered imidazolone ring fused to the original scaffold. chemmethod.comresearchgate.net

Oxazepine synthesis: Alternatively, reaction of the Schiff base with phthalic anhydride leads to the formation of a seven-membered oxazepine ring. chemmethod.comresearchgate.net

This multi-step process allows for the creation of a diverse library of complex heterocyclic compounds built upon the imidazo[2,1-b]thiazole framework. chemmethod.com

Triazole Conjugation via Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry)

The Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of "click chemistry" used to form stable 1,2,3-triazole rings. nih.govbeilstein-journals.org This reaction provides an efficient method for conjugating the imidazo[2,1-b]thiazole moiety to other molecules. nih.govrsc.org

The synthesis of such conjugates requires the initial preparation of an imidazo[2,1-b]thiazole derivative bearing either a terminal alkyne or an azide (B81097) group. For example, the carboxylic acid derivative can be coupled with a piperazine linker, which is then functionalized with a propargyl group (containing a terminal alkyne). rsc.org This alkyne-functionalized molecule can then react with various organic azides in the presence of a copper(I) catalyst to yield the desired 1,2,3-triazole conjugate. rsc.org This reaction is known for its high efficiency, selectivity, and biocompatibility, making it a powerful tool in medicinal chemistry for creating hybrid molecules. nih.gov

Directed C-H Functionalization Strategies (e.g., Selenylation)

Direct C-H functionalization has emerged as a powerful and atom-economical tool in modern organic synthesis, allowing for the derivatization of heterocyclic scaffolds like this compound without the need for pre-functionalized starting materials. Among these transformations, the introduction of a selenium moiety via C-H selenylation is of significant interest due to the unique biological and material properties of organoselenium compounds. Research into the C-H selenylation of the imidazo[2,1-b]thiazole core provides critical insights into the reactivity and potential derivatization of its ethyl 6-carboxylate analogue.

Detailed mechanistic investigations have focused on metal-free reaction conditions, highlighting strategies that offer high regioselectivity and functional group tolerance. nih.govacs.org The C5 position of the imidazo[2,1-b]thiazole ring is typically the most reactive site for electrophilic substitution, a characteristic that guides its functionalization. nih.gov

One prominent metal-free approach involves the use of phenyliodine(III)bis(trifluoroacetate) (PIFA) as a mediator to react imidazo[2,1-b]thiazole derivatives with various diorganoyl diselenides. nih.govresearchgate.net This method operates efficiently under mild conditions. nih.gov Mechanistic studies, including control experiments, suggest the involvement of a radical pathway. nih.govresearchgate.net The proposed mechanism begins with the reaction of PIFA and the diselenide to form an intermediate that undergoes homolytic cleavage, generating a phenyl selenide (B1212193) radical. nih.gov This radical is then attacked by the electron-rich imidazo[2,1-b]thiazole core, leading to the formation of a stable radical intermediate, which subsequently yields the C-H selenylated product. nih.govresearchgate.net This PIFA-mediated protocol has proven effective for a broad scope of substrates, accommodating both electron-donating and electron-withdrawing functional groups on the diselenide. nih.gov

Another sustainable and eco-friendly method utilizes a combination of urea (B33335) hydrogen peroxide (UHP) as a green oxidizing agent and ethyl lactate (B86563) as a biodegradable solvent. acs.orgnih.govresearchgate.net This protocol also proceeds without a metal catalyst and demonstrates high yields and broad applicability. acs.orgresearchgate.net The proposed mechanism for this transformation involves the initial oxidation of the diselenide by UHP to form reactive selenium species, such as an organoseleninic acid. This is followed by further oxidation and protonation to generate a highly reactive selenium electrophile. This electrophile then undergoes an electrophilic aromatic substitution reaction with the imidazo[2,1-b]thiazole ring to afford the final selenylated product. acs.org

The scope of the UHP-mediated selenylation has been demonstrated with various substituted imidazo[2,1-b]thiazoles and a range of diaryl, heteroaryl, and dialkyl diselenides. acs.orgnih.gov The reaction is efficient for diselenides bearing both electron-donating and electron-withdrawing groups. acs.org

Table 1: Scope of Diorganoyl Diselenides in the UHP-Mediated Selenylation of 2-methyl-6-phenylimidazo[2,1-b]thiazole Reaction conditions: 2-methyl-6-phenylimidazo[2,1-b]thiazole (0.20 mmol), Diorganoyl Diselenide (0.11 mmol), UHP (1 molar equiv), Ethyl Lactate (1 mL) at 60 °C for 3h under an open-air atmosphere. acs.org

Diorganoyl Diselenide (Ar/R in Ar-Se-Se-Ar)ProductYield (%)
Phenyl2-methyl-6-phenyl-5-(phenylselanyl)imidazo[2,1-b]thiazole88
4-Methylphenyl2-methyl-5-((4-methylphenyl)selanyl)-6-phenylimidazo[2,1-b]thiazole81
4-Methoxyphenyl5-((4-methoxyphenyl)selanyl)-2-methyl-6-phenylimidazo[2,1-b]thiazole84
4-Chlorophenyl5-((4-chlorophenyl)selanyl)-2-methyl-6-phenylimidazo[2,1-b]thiazole85
4-Fluorophenyl5-((4-fluorophenyl)selanyl)-2-methyl-6-phenylimidazo[2,1-b]thiazole88
3-(Trifluoromethyl)phenyl2-methyl-6-phenyl-5-((3-(trifluoromethyl)phenyl)selanyl)imidazo[2,1-b]thiazole80
Naphthalen-1-yl2-methyl-5-(naphthalen-1-ylselanyl)-6-phenylimidazo[2,1-b]thiazole75
Dibenzyl5-(benzylselanyl)-2-methyl-6-phenylimidazo[2,1-b]thiazole58
Dibutyl5-(butylselanyl)-2-methyl-6-phenylimidazo[2,1-b]thiazole72

Table 2: Selenylation of Benzo acs.orgrsc.orgimidazo[2,1-b]thiazole Derivatives via PIFA-Mediated C-H Functionalization The table showcases the versatility of the PIFA-mediated reaction with various diselenides. nih.gov

SubstrateDiselenide (Ar in Ar-Se-Se-Ar)ProductYield (%)
3-Phenylbenzo acs.orgrsc.orgimidazo[2,1-b]thiazolePhenyl3-Phenyl-2-(phenylselanyl)benzo acs.orgrsc.orgimidazo[2,1-b]thiazole85
3-Phenylbenzo acs.orgrsc.orgimidazo[2,1-b]thiazole4-Methylphenyl2-((4-Methylphenyl)selanyl)-3-phenylbenzo acs.orgrsc.orgimidazo[2,1-b]thiazole86
3-Phenylbenzo acs.orgrsc.orgimidazo[2,1-b]thiazole4-Methoxyphenyl2-((4-Methoxyphenyl)selanyl)-3-phenylbenzo acs.orgrsc.orgimidazo[2,1-b]thiazole84
3-Phenylbenzo acs.orgrsc.orgimidazo[2,1-b]thiazole4-Chlorophenyl2-((4-Chlorophenyl)selanyl)-3-phenylbenzo acs.orgrsc.orgimidazo[2,1-b]thiazole90
3-Phenylbenzo acs.orgrsc.orgimidazo[2,1-b]thiazole2-Fluorophenyl2-((2-Fluorophenyl)selanyl)-3-phenylbenzo acs.orgrsc.orgimidazo[2,1-b]thiazole88
3-Phenylbenzo acs.orgrsc.orgimidazo[2,1-b]thiazoleNaphthalen-1-yl2-(Naphthalen-1-ylselanyl)-3-phenylbenzo acs.orgrsc.orgimidazo[2,1-b]thiazole89

Structure Activity Relationship Sar Profiling of Imidazo 2,1 B Thiazole 6 Carboxylate Derivatives

Positional and Substituent Effects on Biological Efficacy

The biological activity of imidazo[2,1-b]thiazole-6-carboxylate derivatives is profoundly influenced by the nature and position of various substituents on the heterocyclic core. Strategic modifications at different sites of the molecule have led to the discovery of compounds with enhanced potency and selectivity for a range of biological targets.

Role of the Thiazole (B1198619) Ring as a Pharmacophoric Element

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a well-established pharmacophore in numerous clinically used drugs. nih.govnih.govresearchgate.netglobalresearchonline.net In the context of imidazo[2,1-b]thiazole-6-carboxylate derivatives, the thiazole moiety is integral to the molecule's interaction with biological targets. Its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions is critical for molecular recognition and binding affinity. nih.gov The sulfur atom in the thiazole ring can act as a hydrogen bond acceptor, while the aromatic nature of the ring allows for favorable stacking interactions with aromatic residues in protein active sites. Furthermore, the diverse substitution patterns possible on the thiazole ring provide a versatile platform for modulating the electronic and steric properties of the molecule to optimize its biological activity. chemijournal.com

For instance, in a series of imidazo[2,1-b]thiazole-based inhibitors of carbonic anhydrase II, the core heterocyclic structure, including the thiazole ring, was essential for the observed activity. nih.gov The substitution pattern on the phenyl ring attached to the imidazo[2,1-b]thiazole (B1210989) core, which is influenced by the electronic nature of the thiazole ring, was found to be a key determinant of inhibitory potency. nih.gov

Pharmacophore Elucidation and Optimization Strategies

Pharmacophore modeling is a crucial tool in modern drug discovery, enabling the identification of the essential three-dimensional arrangement of chemical features required for a molecule's biological activity. sci-hub.st For imidazo[2,1-b]thiazole derivatives, pharmacophore models have been developed to guide the design of new analogs with improved potency and selectivity.

A general pharmacophore model for this class of compounds often includes a combination of hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic features. The fused imidazo[2,1-b]thiazole core typically serves as a central scaffold, with the ester group at the 6-position often acting as a key hydrogen bond acceptor.

Optimization strategies for these derivatives frequently involve the systematic modification of substituents at various positions of the heterocyclic ring system. For example, in the development of novel anticancer agents, different aryl groups were introduced at the 6-position of the imidazo[2,1-b]thiazole ring. nih.govresearchgate.net This led to the identification of compounds with potent cytotoxic activity against various cancer cell lines. nih.govresearchgate.net Molecular docking studies of these compounds revealed that the substituted phenyl ring engaged in crucial hydrophobic and π-π stacking interactions within the active site of the target protein, thereby enhancing binding affinity. rsc.orgsemanticscholar.org

The following table presents a selection of imidazo[2,1-b]thiazole derivatives and their reported anticancer activities, illustrating the impact of different substituents.

CompoundSubstituent at C6Cancer Cell LineIC50 (µM)
Derivative A4-NitrophenylMtb H37Ra2.32
Derivative B2,4-DichlorophenylMtb H37Ra2.03
Derivative CPhenylA375PSub-micromolar
Derivative D4-ChlorophenylA375PSub-micromolar

Conformational Analysis and Bioactive Conformations

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis aims to identify the low-energy, biologically active conformation of a drug molecule when it binds to its target receptor. For ethyl imidazo[2,1-b]thiazole-6-carboxylate derivatives, the relative orientation of the ester group and any substituents on the heterocyclic core can significantly impact their interaction with a biological target.

Computational methods, such as molecular mechanics and quantum mechanics calculations, are often employed to explore the conformational landscape of these molecules. These studies can help identify the preferred spatial arrangement of key pharmacophoric features. For instance, the dihedral angle between the plane of the imidazo[2,1-b]thiazole ring and the plane of a phenyl substituent at the 6-position can influence the extent of π-π stacking interactions with the target protein.

While specific conformational analysis studies on this compound are not extensively reported in the current literature, molecular docking simulations performed on analogous compounds provide valuable insights. rsc.orgsemanticscholar.org These studies suggest that the planar imidazo[2,1-b]thiazole core often serves as an anchor, fitting into a specific binding pocket, while the substituents project into adjacent sub-pockets, forming additional favorable interactions. The identification of the precise bioactive conformation remains a key area for further research and would be invaluable for the design of next-generation derivatives with enhanced biological activity.

Pharmacological Characterization and Biological Activities of Imidazo 2,1 B Thiazole 6 Carboxylate Analogues

Anticancer and Antitumor Activities

Derivatives of the imidazo[2,1-b]thiazole (B1210989) core are recognized for their potential as anticancer agents, acting through various mechanisms such as kinase and tubulin inhibition. mdpi.comresearchgate.net Research has demonstrated that these compounds can elicit significant cytotoxic and antiproliferative effects, modulate the cell cycle, and induce apoptosis in various cancer cell lines. researchgate.netnih.gov

Analogues of ethyl imidazo[2,1-b]thiazole-6-carboxylate have shown promising cytotoxic activity against a panel of human cancer cell lines. For instance, a series of novel N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides were evaluated for their anticancer efficacy against the MCF-7 breast cancer cell line. mdpi.com Several of these compounds displayed potent activity, with IC₅₀ values comparable to the reference drug Sorafenib. mdpi.com Specifically, compounds 6b , 6i , and 6j from this series exhibited IC₅₀ values of 11.50 µM, 8.38 µM, and 11.67 µM, respectively. mdpi.com

Similarly, newly synthesized diaryl benzo[d]imidazo[2,1-b]thiazole derivatives were tested for their cytotoxicity on the MCF-7 cell line, with all tested compounds showing a good inhibitory effect compared to tamoxifen. nih.gov Chalcone conjugates featuring the imidazo[2,1-b]thiazole scaffold have also demonstrated promising cytotoxic activities against five human cancer cell lines, including MCF-7 and A549 (human lung carcinoma). nih.gov Furthermore, other research has identified imidazo[2,1-b]thiazole derivatives with potent activity against the A549 cell line. nih.govjksus.org

Cytotoxic Activity of Imidazo[2,1-b]thiazole Analogues
Compound SeriesCell LineActivity (IC₅₀ in µM)Reference
N′-(1-ethyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide (6b)MCF-711.50 ± 0.52 mdpi.com
N′-(5-fluoro-1-methyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide (6i)MCF-78.38 ± 0.62 mdpi.com
N′-(5-fluoro-1-ethyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide (6j)MCF-711.67 ± 0.52 mdpi.com
Diaryl benzo[d]imidazo[2,1-b]thiazoles (6i, 6j)MCF-7Showed high inhibitory effects of 81% and 73% respectively nih.gov
Imidazo[2,1-b]thiazole-based RAF inhibitorA549Superior activity compared to sorafenib nih.gov

The anticancer effects of imidazo[2,1-b]thiazole analogues are often linked to their ability to interfere with the cell cycle and trigger programmed cell death (apoptosis). nih.govnih.gov Studies on imidazo[2,1-b]thiazole-based aryl hydrazones demonstrated that specific derivatives could significantly arrest MDA-MB-231 breast cancer cells in the G0/G1 phase of the cell cycle. nih.gov Further investigation through annexin (B1180172) V-FITC/propidium iodide, DCFH-DA, JC-1, and DAPI staining assays confirmed that these compounds triggered apoptosis in the cancer cells. nih.gov

In other research, substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones were found to cause HT-29 colon cancer cells to arrest in the G2/M phase, a mechanism consistent with the inhibition of tubulin assembly. nih.gov The induction of apoptosis is a key mechanism for these compounds; benzo[d]imidazo[2,1-b]thiazole-propenone conjugates have been specifically developed as cytotoxic and apoptosis-inducing agents. eurekaselect.com One potent derivative, N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide, not only arrested the cell cycle in the G2/M phase but also induced both early and late apoptosis in MCF-7 cells. mdpi.com

A primary mechanism through which imidazo[2,1-b]thiazole derivatives exert their antitumor effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. researchgate.netnih.gov Certain analogues have been identified as potent inhibitors of Focal Adhesion Kinase (FAK), a target for preventing both primary cancers and tumor metastasis. nih.gov

Furthermore, imidazo[2,1-b]thiazole derivatives have been developed as pan-RAF inhibitors. nih.gov BRAF is a key component of the MAPK signaling cascade, and its mutation can lead to uncontrolled cell growth. nih.gov One study identified a derivative with a cyclic sulfamide (B24259) moiety that effectively inhibited the phosphorylation of downstream targets MEK and ERK, demonstrating its potential to block this critical cancer pathway. nih.gov Other research has explored these compounds as potential inhibitors of c-Met kinase and Fer/FerT kinases, further highlighting the diverse kinase inhibition profiles of this chemical class. nih.govbiointerfaceresearch.com

Antimicrobial Efficacy

Beyond their anticancer properties, imidazo[2,1-b]thiazole derivatives have demonstrated a wide range of antimicrobial activities. mdpi.comrsc.orgmyskinrecipes.com They have been investigated for their effectiveness against various pathogenic bacteria and fungi. rsc.orgtandfonline.comnih.gov

The imidazo[2,1-b]thiazole scaffold has been used to develop compounds with notable antibacterial properties. A series of ethyl 2-arylthio-6-arylimidazo[2,1-b]thiazole-3-carboxylates and their sulfone derivatives were screened for antibacterial activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. tandfonline.com

Other studies on related imidazo[2,1-b]-1,3,4-thiadiazoles found that some derivatives displayed slight to moderate activity against Pseudomonas aeruginosa and Escherichia coli, though they were found to be inactive against Staphylococcus aureus in that particular study. nih.gov The broad applicability of the core thiazole (B1198619) structure in developing antibacterial agents is well-documented, with various derivatives showing inhibitory effects against both Gram-positive and Gram-negative bacteria. ekb.eg

Antibacterial Activity of Imidazo[2,1-b]thiazole Analogues
Compound SeriesBacterial StrainObserved ActivityReference
Ethyl 2-arylthio-6-arylimidazo[2,1-b]thiazole-3-carboxylatesS. aureusScreened for activity tandfonline.com
Ethyl 2-arylthio-6-arylimidazo[2,1-b]thiazole-3-carboxylatesE. coliScreened for activity tandfonline.com
Imidazo[2,1-b]-1,3,4-thiadiazole derivatives (5d, 6h)E. coliModerately active nih.gov
Imidazo[2,1-b]-1,3,4-thiadiazole derivative (7b)P. aeruginosaModerately active nih.gov

The antifungal potential of imidazo[2,1-b]thiazole analogues has also been a subject of investigation. rsc.org The aforementioned ethyl 2-arylthio-6-arylimidazo[2,1-b]thiazole-3-carboxylates and their sulfones were evaluated for their antifungal properties against Aspergillus niger and Candida albicans. tandfonline.com

Other related fused heterocyclic systems have shown varying degrees of antifungal efficacy. For example, certain imidazo[2,1-b]-1,3,4-thiadiazole derivatives were found to be slightly to moderately active against Candida albicans. nih.gov The development of novel thiazole derivatives has yielded compounds with very strong antifungal effects against clinical C. albicans strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008–7.81 µg/mL, an activity level comparable to or higher than the standard drug nystatin. nih.gov

Antifungal Activity of Imidazo[2,1-b]thiazole Analogues
Compound SeriesFungal StrainObserved ActivityReference
Ethyl 2-arylthio-6-arylimidazo[2,1-b]thiazole-3-carboxylatesAspergillus nigerScreened for activity tandfonline.com
Ethyl 2-arylthio-6-arylimidazo[2,1-b]thiazole-3-carboxylatesCandida albicansScreened for activity tandfonline.com
Imidazo[2,1-b]-1,3,4-thiadiazole derivativesCandida albicansSlight to moderate activity nih.gov
Novel thiazole derivativesCandida albicansStrong activity (MIC = 0.008–7.81 µg/mL) nih.gov

Antitubercular Activity against Mycobacterium tuberculosis

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has necessitated the search for new antitubercular agents. Imidazo[2,1-b]thiazole derivatives have been identified as a promising class of compounds with potent activity against this pathogen. nih.govnih.gov

Research has demonstrated that modifications on the imidazo[2,1-b]thiazole core can lead to significant antitubercular efficacy. For instance, novel carboxamide derivatives of imidazo[2,1-b]thiazole have shown remarkable activity, with some compounds exhibiting a Minimum Inhibitory Concentration (MIC) as low as 0.061 μM. nih.gov In one study, a series of benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide triazole derivatives were synthesized and evaluated. The most active compound, IT10, which features a 4-nitro phenyl group, displayed an IC₅₀ of 2.32 μM and an IC₉₀ of 7.05 μM against the Mtb H37Ra strain. nih.govrsc.org Another compound from the same series, IT06, with a 2,4-dichloro phenyl moiety, also showed significant activity with an IC₅₀ of 2.03 μM. nih.govrsc.org Notably, these compounds showed no acute cellular toxicity towards MRC-5 lung fibroblast cells at concentrations up to >128 μM and were selective for Mtb over other non-tuberculous mycobacteria. nih.govrsc.org

Further studies on acyl-hydrazone and spirothiazolidinone derivatives of imidazo[2,1-b]thiazole also revealed promising antitubercular activity. The conversion of acyl-hydrazone derivatives to spirothiazolidinone derivatives was found to increase the activity. bohrium.com Specifically, compounds 5a, 5b, and 5c in this series displayed MIC values of 8.453 μg/mL, 1.566 μg/mL, and 0.854 μg/mL, respectively. bohrium.com The mechanism of action for some of these analogues is believed to involve the inhibition of essential enzymes in the bacterium, such as Pantothenate synthetase. nih.govrsc.org Another target is the QcrB-bc1 complex, which is involved in oxygen-dependent respiration. mdpi.com

Table 1: Antitubercular Activity of Imidazo[2,1-b]thiazole Analogues against M. tuberculosis

CompoundSubstituentActivity MetricValueReference
IT10 4-nitro phenylIC₅₀2.32 μM nih.govrsc.org
IC₉₀7.05 μM nih.govrsc.org
IT06 2,4-dichloro phenylIC₅₀2.03 μM nih.govrsc.org
IC₉₀15.22 μM nih.govrsc.org
Compound 5b Spirothiazolidinone derivativeMIC1.566 μg/mL bohrium.com
Compound 5c Spirothiazolidinone derivativeMIC0.854 μg/mL bohrium.com
Compound D Carboxamide derivativeMIC0.061 μM nih.gov

Antimalarial Activity against Plasmodium falciparum

Malaria, caused by parasites of the genus Plasmodium, remains a major global health issue, exacerbated by the spread of drug-resistant parasite strains. biorxiv.org Thiazole-based compounds, including imidazo[2,1-b]thiazole derivatives, have been investigated as a source of new antimalarial drugs. researchgate.netnanobioletters.com

In a 2017 study, imidazo[2,1-b]thiazole-based compounds were synthesized and their in vitro antimalarial activity was assessed against the 3D7 strain of P. falciparum. researchgate.net The screening revealed that compound (146) and compound (147) possessed potent antimalarial activity with IC₅₀ values of 0.2 μg/mL and 0.22 μg/mL, respectively. researchgate.net This level of activity is superior to that of the established antimalarial drug quinine, which had an IC₅₀ of 0.268 μg/mL in the same study. researchgate.net

Another study focusing on novel thiazole hydrazine (B178648) derivatives also reported moderate to good antimalarial activity against P. falciparum. nanobioletters.com One compound in this series, designated 4c, showed particularly promising activity with an IC₅₀ value close to that of the standard, quinine. nanobioletters.com Structure-activity relationship (SAR) studies on various thiazole analogues indicate that modifications to the N-aryl amide group linked to the thiazole ring are crucial for potent antimalarial activity. cabidigitallibrary.org These findings highlight the potential of the imidazo[2,1-b]thiazole scaffold in developing new and effective treatments for malaria. researchgate.net

Table 2: Antimalarial Activity of Imidazo[2,1-b]thiazole Analogues against P. falciparum

CompoundIC₅₀Standard (Quinine) IC₅₀Reference
Compound (146) 0.2 μg/mL0.268 μg/mL researchgate.net
Compound (147) 0.22 μg/mL0.268 μg/mL researchgate.net
Compound 4c Close to standard- nanobioletters.com

Antiviral Properties

The broad biological profile of imidazo[2,1-b]thiazole derivatives includes significant antiviral activity. nih.govnih.gov Research has explored their efficacy against a variety of viruses.

A study involving novel acyl-hydrazone and spirothiazolidinone derivatives of imidazo[2,1-b]thiazole demonstrated potent and specific antiviral effects. bohrium.com Compound 6d was found to be a potent agent against Coxsackie B4 virus. nih.govbohrium.com Another compound, 5d, was effective against Feline coronavirus (FCoV) in CRFK cells, with an antiviral EC₅₀ value of 4.8 μg/mL and a high selectivity index, as well as activity against Feline herpes virus. nih.govbohrium.com The selectivity index, which is the ratio of the cytotoxic concentration (IC₅₀) to the effective antiviral concentration (EC₅₀), is a critical measure of a compound's potential as a therapeutic agent. bohrium.com These findings suggest that the imidazo[2,1-b]thiazole scaffold is a valuable starting point for the development of new antiviral drugs. bohrium.com

Table 3: Antiviral Activity of Imidazo[2,1-b]thiazole Analogues

CompoundTarget VirusCell LineActivity MetricValueReference
Compound 6d Coxsackie B4 virus-Potent activity- nih.govbohrium.com
Compound 5d Feline coronavirusCRFKEC₅₀4.8 μg/mL bohrium.com
Compound 5d Feline herpes virus-Effective- nih.govbohrium.com

Cardiovascular Pharmacodynamics

Beyond their anti-infective properties, imidazo[2,1-b]thiazole analogues have shown significant effects on the cardiovascular system. These compounds have been investigated for their ability to modulate key components of cardiovascular function, including ion channels and signaling pathways.

L-Type Calcium Channel Modulatory Effects

L-type calcium channels (LTCCs) are crucial for regulating cardiac and smooth muscle contraction and are important targets for cardiovascular drugs. nih.gov A series of 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines have been synthesized and identified as L-type calcium channel blockers. nih.govnih.gov

These novel compounds exhibit a unique pharmacological profile. Functional in vitro assays and binding studies have confirmed their interaction with the L-type calcium channel, specifically showing affinity for both Cav1.2 and Cav1.3 isoforms. nih.govnih.govfigshare.com The incorporation of the imidazo[2,1-b]thiazole system into the dihydropyridine (B1217469) scaffold confers a distinct behavior compared to traditional dihydropyridine calcium channel blockers like nifedipine. nih.govresearchgate.net This modification leads to compounds that could be promising for treating specific cardiovascular conditions such as cardiac hypertrophy and ischemia. nih.gov

Inotropic and Chronotropic Activities with Tissue Selectivity

Inotropic (contractility) and chronotropic (heart rate) effects are key parameters of cardiac function. The 4-imidazo[2,1-b]thiazole-1,4-dihydropyridine analogues have demonstrated interesting inotropic and chronotropic cardiovascular activity. nih.gov

A defining characteristic of these compounds is their high degree of tissue selectivity. The imidazo[2,1-b]thiazole moiety endows the dihydropyridine structure with a selective cardiodepressant activity, showing a preference for nonvascular tissue over vascular smooth muscle. nih.govresearchgate.net This selectivity is influenced by the substituents and their positions on the heterocyclic system. researchgate.net This tissue-specific action is a significant finding, as it suggests the potential to develop cardiac-selective drugs with fewer systemic vascular side effects, which could be advantageous in treating certain heart conditions. nih.gov

Endothelial Nitric Oxide Synthase (eNOS) Expression Stimulation

Endothelial nitric oxide synthase (eNOS) is a critical enzyme that produces nitric oxide (NO), a key signaling molecule in the cardiovascular system responsible for vasodilation and maintaining vascular health. A decrease in NO bioavailability is associated with various cardiovascular diseases like atherosclerosis and hypertension. google.com

Certain derivatives of imidazo[2,1-b]thiazoles have been found to modulate the transcription of eNOS. google.com Specifically, these compounds can upregulate the expression of the eNOS enzyme. google.com By stimulating the expression of eNOS, these molecules can increase NO levels or normalize depleted NO levels. This mechanism presents a therapeutic strategy for conditions where enhanced eNOS activity is beneficial, including atherosclerosis, thrombosis, coronary artery disease, and hypertension. google.com

Enzyme Inhibition Studies

The interaction of imidazo[2,1-b]thiazole derivatives with various enzymes has been a focal point of research, revealing their potential as modulators of key biological pathways.

Specific inhibitory activity of this compound against carbonic anhydrase (CA) isoforms has not been detailed in the available literature. However, novel series of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates have been synthesized and evaluated for their inhibitory potency against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. researchgate.netmdpi.com

The results indicated that most of these compounds exhibited selective activity against the cytosolic isoform hCA II, with inhibition constants (Ki) in the range of 57.7–98.2 µM. mdpi.com Conversely, none of the tested compounds showed significant activity against hCA I, IX, or XII (Ki > 100 µM). researchgate.netmdpi.com This selective inhibition of hCA II suggests potential for further investigation into the physiological roles of this isoform in various pathologies. mdpi.com

A series of imidazo[2,1-b]thiadiazole and imidazo[2,1-b]thiazolesulfonamides have also been described as carbonic anhydrase inhibitors. Many of these compounds possess a degree of ionization similar to acetazolamide (B1664987) and methazolamide (B1676374) but have higher lipophilicity, which may allow for better penetration into the central nervous system.

Table 1: Carbonic Anhydrase Inhibition by Imidazo[2,1-b]thiazole Analogues

Compound Type Target Isoform(s) Activity (Ki) Selectivity
Imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates hCA II 57.7–98.2 µM Selective for hCA II over hCA I, IX, XII

Direct evidence for Jun Kinase inhibition by this compound or its close analogues was not found in the reviewed literature.

However, a new series of imidazo[2,1-b]thiazole analogues featuring a methyl sulfonyl pharmacophore has been synthesized and assessed for their inhibitory activity against cyclooxygenase (COX) enzymes. In vitro studies revealed that all synthesized compounds in this series were selective inhibitors of the COX-2 isoenzyme, with IC50 values in the potent range of 0.08-0.16 µM. The potency and selectivity of these compounds were influenced by the nature and size of the amine substituent on the C-5 position of the imidazo[2,1-b]thiazole ring. The compound N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine was identified as a particularly potent and selective COX-2 inhibitor (IC50 for COX-2 = 0.08 µM; IC50 for COX-1 >100 µM).

Table 2: COX-2 Inhibition by Imidazo[2,1-b]thiazole Analogues

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
6a (N,N-dimethyl derivative) >100 0.08 >1250
6b (N,N-diethyl derivative) >100 0.12 >833
6c (N,N-dipropyl derivative) 85.2 0.15 568
6d (pyrrolidine derivative) >100 0.14 >714
6e (piperidine derivative) 92.4 0.16 577.5
6f (morpholine derivative) >100 0.11 >909
6g (N-methylpiperazine derivative) >100 0.13 >769

(Data sourced from in-vitro chemiluminescent enzyme assays)

Anti-inflammatory and Analgesic Profiles

While the anti-inflammatory and analgesic properties of this compound have not been specifically documented, the broader class of imidazo[2,1-b]thiazole derivatives has demonstrated significant potential in this area. mdpi.com

A series of 2,6-diaryl-imidazo[2,1-b] biointerfaceresearch.comresearchgate.netmdpi.comthiadiazole derivatives were synthesized and evaluated for their in vivo anti-inflammatory and analgesic activities. biointerfaceresearch.com In the carrageenan-induced rat paw edema model, one compound, in particular, showed superior anti-inflammatory activity compared to the standard drug, diclofenac. biointerfaceresearch.com Several other compounds in this series exhibited antinociceptive activity comparable to diclofenac. biointerfaceresearch.com Notably, none of the tested compounds showed ulcerogenic activity, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs). biointerfaceresearch.com

Furthermore, the combination of an indole (B1671886) ring with an imidazole[2,1-b]thiazole core has been explored, yielding derivatives with potent anti-inflammatory effects. mdpi.com These compounds were shown to impact the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 cells. mdpi.com

Other Pharmacological Activities

Specific studies on the anticonvulsant activity of this compound are not available. However, the imidazo[2,1-b]thiazole scaffold is present in compounds that have been investigated for anticonvulsant properties. For instance, a series of 6-substituted imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamides were prepared and evaluated for their anticonvulsant and analgesic activities. researchgate.net Several of these compounds provided up to 83% protection against pentylenetetrazole-induced convulsions and maximum electroshock-induced seizures in animal models. researchgate.net For comparison, the standard drugs phenobarbital (B1680315) sodium and phenytoin (B1677684) sodium offered 100% protection in their respective tests. researchgate.net

The anticonvulsant potential of thiazole-containing compounds is well-recognized, with the thiazole moiety thought to act as a constrained pharmacophore at the receptor site. biointerfaceresearch.com

Antioxidant Properties

Analogues of the imidazo[2,1-b]thiazole class have demonstrated notable potential as antioxidant agents. bohrium.com The antioxidant capacity of these compounds has been evaluated using various in vitro assays, including scavenging of the ABTS radical, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) analysis. bohrium.comnih.gov

In one study, a series of novel oxo-hydrazone and spirocondensed-thiazolidine derivatives of imidazo[2,1-b]thiazole were synthesized and assessed. nih.gov Specific compounds within this series displayed high anti-lipid peroxidation (anti-LPO) and ABTS radical removal activity. nih.gov Another study on benzo[d]imidazo[2,1-b]thiazole derivatives, a related fused-ring system, also reported good to excellent antioxidant activity using the DPPH method. researchgate.net Research into hydrazinecarbothioamide and 1,2,4-triazole-3-thione derivatives of imidazo[2,1-b]thiazole identified several compounds with antioxidant activity comparable to the reference compound Quercetin.

Key findings from various studies on imidazo[2,1-b]thiazole analogues are summarized below, highlighting their efficacy in different antioxidant assays.

Anthelmintic Effects

The imidazo[2,1-b]thiazole nucleus is the core structure of Levamisole, a well-known anthelmintic agent. nih.gov Consequently, this scaffold is a subject of interest for the development of new anthelmintic drugs. mdpi.comnih.gov Research has confirmed that various derivatives of imidazo[2,1-b]thiazole exhibit significant anthelmintic properties. researchgate.netnih.gov

A study involving the synthesis of novel 6-aryl-2-benzenesulfonyl-3-(3,4-dimethoxy-phenyl)imidazo[2,1-b]thiazole derivatives found that these sulfonyl compounds exhibited better anthelmintic activities compared to their 2-phenylsulfanyl counterparts. researchgate.net The activity was evaluated by observing the time taken for paralysis and death of Indian earthworms (Pheretima posthuma), a common model for anthelmintic screening. researchgate.netijpbs.com The results indicated a dose-dependent effect.

The table below presents data from a study on imidazothiazole sulfides and sulfones, showing the time to paralysis and death of earthworms at a concentration of 2 mg/mL.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation

Certain imidazo[2,1-b]thiazole derivatives have been identified as potent potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. researchgate.net This activity is particularly relevant for treating cystic fibrosis, a genetic disease often caused by the ΔF508 mutation in the CFTR protein. nih.gov Researchers have explored 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines as potential CFTR potentiators, aiming to correct the defective channel activity of CFTR mutants. nih.govnih.gov

Studies have shown that several of these 1,4-dihydropyridine (B1200194) (DHP) analogues can effectively induce ΔF508-CFTR activity. nih.gov The mechanism is thought to involve a direct interaction with the CFTR protein. nih.gov A key research goal is to optimize the potency for CFTR activation while minimizing effects on L-type Ca2+ channels, which are the typical targets of DHP drugs. nih.gov

The following table details the CFTR potentiation activity of selected 4-imidazo[2,1-b]thiazole-1,4-dihydropyridine compounds, with Nifedipine shown for comparison.

Antiallergic Properties

Research into the biological activities of imidazo[2,1-b]thiazole analogues has included investigations into their potential antiallergic effects. Studies have reported oral antiallergic activity in carboxylic acid derivatives of the related imidazo[2,1-b]benzothiazole (B1198073) structure. acs.org Furthermore, the broader benzo-[d]-imidazo-[2,1-b] scaffold has been noted to be present in molecules with antiallergic properties. nih.gov While these findings relate to benzo-fused analogues, they suggest a potential avenue for the exploration of antiallergic activity within the core imidazo[2,1-b]thiazole class.

Antidiabetic Activity

The thiazole ring is a core component of several antidiabetic agents, and various heterocyclic derivatives containing this moiety have been evaluated for their potential in managing diabetes. researchgate.net A series of imidazo[1,2-b]thiazole derivatives (an isomeric scaffold) was shown to activate SIRT1, a therapeutic target for metabolic disorders, with the most potent analogue demonstrating oral antidiabetic activity in multiple animal models.

More broadly, other thiazole-based heterocyclic systems have shown promise. A study on novel imidazopyridine-based thiazole derivatives identified several compounds with superior α-glucosidase inhibitory activity compared to the reference drug, acarbose. nih.gov α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia.

The table below lists the α-glucosidase inhibitory activity for selected imidazopyridine-thiazole analogues.

Insecticidal Properties

The imidazo[2,1-b]thiazole scaffold has been identified as having potential applications in agrochemistry. Research literature reports that compounds based on this heterocyclic system possess insecticidal properties. nih.govnih.gov This suggests that, in addition to their therapeutic potential in medicine, imidazo[2,1-b]thiazole derivatives are viable candidates for the development of new insect control agents.

Molecular Mechanisms of Action and Target Interactions

Receptor Binding Studies and Ligand-Target Interaction Characterization

Derivatives of the imidazo[2,1-b]thiazole (B1210989) scaffold have been identified as potent ligands for several biological targets, with L-type calcium channels being a prominent example. Specific 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines have been synthesized and evaluated for their calcium channel blocking nature. nih.govfigshare.com Binding studies have been performed on various tissues, including guinea pig atrial and ventricular membranes and rat brain cortex, to characterize the affinity and selectivity of these compounds for different channel isoforms, such as Cav1.2 and Cav1.3. nih.govfigshare.comresearchgate.net

Molecular docking studies have been instrumental in elucidating the binding modes of these derivatives. For instance, in the context of developing antitubercular agents, docking studies with benzo-[d]-imidazo-[2,1-b]-thiazole derivatives were used to predict binding patterns and understand the stability of the ligand-protein complex with the target enzyme, Pantothenate synthetase of Mycobacterium tuberculosis. rsc.org Similarly, docking has been used to identify interactions with the colchicine (B1669291) binding site on tubulin and with the active sites of enzymes like carbonic anhydrase IX. researchgate.netnih.gov These computational approaches provide critical insights into the specific amino acid residues and types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern ligand binding and affinity.

Intracellular Signaling Pathway Modulation

The interaction of imidazo[2,1-b]thiazole derivatives with their molecular targets can trigger significant modulation of intracellular signaling pathways, leading to profound cellular effects like cell cycle arrest and apoptosis.

Conjugates of imidazo[2,1-b]thiazole have been shown to induce cell cycle arrest, particularly in the G2/M phase, in human cancer cell lines such as A549 lung cancer cells. nih.govjohnshopkins.edu This arrest is often a direct consequence of the disruption of microtubule dynamics. The apoptotic-inducing properties of these compounds have been confirmed through various assays, including Hoechst staining, analysis of mitochondrial membrane potential (ΔΨm), and Annexin (B1180172) V-FITC assays. nih.govjohnshopkins.edu Furthermore, Western blot analysis has revealed that these compounds can modulate the expression of key proteins involved in the apoptotic cascade. For example, treatment of A549 cells with certain derivatives led to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, indicating that the compounds steer the cell towards programmed cell death. johnshopkins.edu

In another mechanistic context, imidazo[2,1-b]thiazole-5-carboxamides that target the QcrB subunit of the mycobacterial cytochrome bcc-aa3 supercomplex directly interfere with the electron transport chain, a fundamental pathway for cellular respiration and energy production. nih.gov

Mechanistic Insights into Calcium Channel Blockade

The imidazo[2,1-b]thiazole nucleus has been incorporated into 1,4-dihydropyridine (B1200194) structures to create potent L-type calcium channel blockers (CCBs). nih.gov The primary mechanism of action for CCBs involves the inhibition of L-type voltage-gated calcium channels, which reduces the influx of calcium ions into vascular smooth muscle cells and cardiac myocytes. youtube.com This reduction in intracellular calcium leads to vasodilation, a decrease in myocardial contractility, and slowed atrioventricular (AV) node conduction. youtube.com

Research on a series of 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines has focused on defining their selectivity for different L-type calcium channel isoforms, namely Cav1.2 (the cardiac isoform) and Cav1.3 (prevalent in neuronal and neuroendocrine cells). nih.govfigshare.com By conducting binding studies on cardiac tissues and rat brain cortex, researchers have been able to rationalize the structure-activity relationships that govern affinity for these specific isoforms. nih.govfigshare.comresearchgate.net This work allows for the identification of compounds with enhanced activity at the central level, suggesting potential applications in neuroprotection, separate from their cardiovascular effects. nih.govnih.gov The modulated receptor theory, which posits that CCBs have different affinities for the resting, open, and inactivated states of the channel, provides a framework for understanding their mechanism and tissue selectivity. nih.gov

Molecular Basis of Enzyme Inhibition and Activation

The imidazothiazole scaffold has been shown to be a privileged structure for modulating the activity of several key enzyme families, including sirtuins and carbonic anhydrases.

SIRT1 Activation: A series of derivatives based on the isomeric imidazo[1,2-b]thiazole core have been identified as potent activators of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that is a therapeutic target for metabolic disorders. capes.gov.bracs.orgnih.gov These compounds were developed from a high-throughput screening hit. nih.govresearchgate.net Structure-activity relationship studies revealed that the SIRT1 activating potency could be fine-tuned by modifying the amide portion of the molecules. nih.govresearchgate.net Water-solubilizing groups can be conveniently introduced at various positions on the imidazothiazole ring to improve pharmacokinetic properties. capes.gov.brnih.gov While many derivatives act as activators, other structurally related imidazole (B134444) compounds have been found to be potent SIRT1 inhibitors, suggesting that the specific substitution pattern dictates the modulatory effect on the enzyme. functmaterials.org.ua

Carbonic Anhydrase Inhibition: Various imidazo[2,1-b]thiazole and related imidazo[2,1-b]thiadiazole derivatives, particularly those bearing a sulfonamide group, have been investigated as inhibitors of carbonic anhydrases (CAs). nih.govnih.gov These compounds have been tested against multiple human (h) CA isoforms, including the cytosolic hCA I and hCA II and the transmembrane, tumor-associated hCA IX and hCA XII. nih.govmdpi.comnih.gov Research has shown that some derivatives can exhibit isoform selectivity. For example, a series of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates showed selective inhibitory activity against hCA II, with inhibition constants (Ki) in the micromolar range, while being inactive against hCA I, IX, and XII. nih.govmdpi.comnih.gov This selectivity is crucial for developing targeted therapies for conditions like glaucoma or for imaging tumors where specific CA isoforms are overexpressed. nih.gov

Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives Against Carbonic Anhydrase Isoforms
Compound ClassTarget IsoformInhibition Constant (Ki)Selectivity Profile
Imidazo[2,1-b]thiazole-sulfonyl piperazineshCA II57.7–98.2 µMSelective over hCA I, IX, and XII (Ki > 100 µM) nih.govmdpi.comnih.gov
4-methoxycarbonyl imidazo[2,1-b]thiazole derivative (2a)hCA I69.74 nMMore potent than reference drug Acetazolamide (B1664987) (AAZ) (Ki = 373.46 nM) researchgate.net
4-dimethylamino imidazo[2,1-b]thiazole derivative (2b)hCA II120.36 nMMore potent than reference drug Acetazolamide (AAZ) (Ki = 350.66 nM) researchgate.net

Interaction with Cellular Components (e.g., Microtubules)

Certain imidazo[2,1-b]thiazole conjugates have been designed and synthesized as microtubule-targeting agents. nih.govjohnshopkins.edu These compounds interfere with the assembly of microtubules, which are critical components of the cytoskeleton involved in cell division, structure, and intracellular transport.

The mechanism of action was confirmed through tubulin polymerization assays, which demonstrated that active compounds effectively inhibit microtubule assembly in a cell-free system. nih.govjohnshopkins.edu For example, one of the most potent imidazo[2,1-b]thiazole-benzimidazole conjugates exhibited significant inhibition of tubulin polymerization with an IC50 value of 1.68 µM. nih.gov Immunofluorescence analysis in cancer cells further visualized this effect, showing disruption of the normal microtubule network. johnshopkins.edu Molecular docking studies suggest that these compounds bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules. nih.gov The disruption of microtubule dynamics by these agents leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis and demonstrating their potential as anticancer agents. nih.govjohnshopkins.edu

Antiproliferative and Microtubule-Targeting Activity of Imidazo[2,1-b]thiazole Conjugates
Compound TypeCancer Cell LineAntiproliferative IC50Tubulin Polymerization IC50Cellular Effect
Imidazo[2,1-b]thiazole-triazole conjugate (4g)A549 (Lung)0.92 µMNot SpecifiedG2/M phase arrest, Apoptosis johnshopkins.edu
Imidazo[2,1-b]thiazole-triazole conjugate (4h)A549 (Lung)0.78 µMNot SpecifiedG2/M phase arrest, Apoptosis johnshopkins.edu
Imidazo[2,1-b]thiazole-benzimidazole conjugate (6d)A549 (Lung)1.08 µM1.68 µMG2/M phase arrest, Apoptosis nih.gov

Advanced Spectroscopic and Computational Approaches in Elucidating Imidazo 2,1 B Thiazole Structures and Interactions

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and torsional angles, as well as how molecules pack together in a crystal lattice.

For derivatives of the imidazo[2,1-b]thiazole (B1210989) scaffold, X-ray crystallography has been crucial for structural confirmation. nih.gov A notable example is the crystal structure determination of ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate, a closely related analog. bohrium.comresearchgate.net The analysis revealed that this compound crystallizes in the monoclinic system with the space group P2₁/n. bohrium.com The asymmetric unit of the crystal structure contains two independent molecules that exhibit slightly different spatial conformations, particularly in the rotation around the single bond connecting the imidazo[2,1-b]thiazole core and the nitrophenyl ring. researchgate.net

Crystallographic studies also elucidate the non-covalent interactions that stabilize the crystal packing, such as C—H⋯π and offset π–π stacking interactions, which have been observed in related benzimidazo[2,1-b]thiazole structures. iucr.org These detailed solid-state structural data are invaluable for validating the results of computational models and for understanding the fundamental conformational preferences of the molecule.

Table 1: Crystallographic Data for Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate bohrium.com

ParameterValue
Chemical FormulaC₁₄H₁₁N₃O₄S
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)20.6433(8)
b (Å)6.9795(3)
c (Å)20.9482(8)
β (°)112.440(1)
Volume (ų)2789.67(19)
Z (molecules/unit cell)8
Temperature (K)170

Molecular Modeling and Docking Simulations

Computational techniques, including molecular modeling and docking, are powerful tools for predicting and analyzing how a ligand such as ethyl imidazo[2,1-b]thiazole-6-carboxylate might interact with a biological macromolecule, typically a protein. nih.govnih.gov

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to the active site of a protein. These simulations calculate a binding affinity score, which estimates the strength of the interaction. Studies on various imidazo[2,1-b]thiazole derivatives have demonstrated their ability to fit within the binding sites of several key proteins.

For instance, docking studies of novel imidazo[2,1-b]thiazole-thiadiazole conjugates against Glypican-3 (GPC-3), a protein associated with hepatocellular carcinoma, revealed strong binding affinities with scores ranging from -6.90 to -10.30 kcal/mol. nih.govresearchgate.net The interactions stabilizing these complexes include hydrogen bonds with residues like SER136 and non-covalent bonds such as pi-pi stacking with aromatic residues (phenylalanine and tyrosine) and pi-cation interactions with arginine. nih.govresearchgate.net Similarly, other derivatives have been computationally modeled against targets like the enzyme Human peroxiredoxin 5, caspase-3, and DNA, providing insights into their potential mechanisms of action. nih.govnih.gov

Table 2: Examples of Predicted Interactions for Imidazo[2,1-b]thiazole Derivatives with Protein Targets

Protein TargetKey Interacting ResiduesTypes of Interactions ObservedPredicted Binding Affinity (kcal/mol)
Glypican-3 (GPC-3) nih.govresearchgate.netSER136, ARG197, PHE, TYRHydrogen bonding, pi-cation interactions, pi-pi stacking-6.90 to -10.30
Pantothenate Synthetase rsc.orgNot specifiedPutative binding pattern analysisNot specified
Caspase-3 nih.govNot specifiedAnalysis of free binding energies and active site interactionsNot specified
Human Peroxiredoxin 5 nih.govNot specifiedExploration of possible interactions with the active siteNot specified

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and conformational changes of the protein-ligand complex over time, providing a more realistic representation of the system under physiological conditions. rsc.org For imidazo[2,1-b]thiazole derivatives, MD studies have been used to assess the stability of the predicted docked poses. rsc.orgnih.gov These simulations, often performed using specialized software like the Desmond module in Schrödinger, can confirm that the ligand remains stably bound within the active site and that the key interactions identified in docking are maintained over the simulation period. rsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are utilized to investigate the electronic properties of a molecule. These calculations provide fundamental information about the distribution of electrons and the energies of molecular orbitals, which are key to understanding the molecule's stability and reactivity. nih.gov

Analyses of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are common. The energy gap between the HOMO and LUMO is an important indicator of chemical reactivity and kinetic stability. Furthermore, Molecular Electrostatic Potential (MESP) studies generate maps of electron density, revealing the electron-rich and electron-deficient regions of the molecule. nih.gov These maps are crucial for understanding and predicting sites for electrophilic and nucleophilic attack, as well as for rationalizing the non-covalent interactions observed in both crystal structures and protein-ligand complexes. For example, DFT analysis has been used to show how different substitutions on the imidazo[2,1-b]thiazole core can alter the electronic structure, which in turn can influence biological activity. nih.gov

Emerging Therapeutic Applications and Clinical Potential of Imidazo 2,1 B Thiazole Based Compounds

Development of Novel Antimicrobial Agents

The rise of antimicrobial resistance has created an urgent need for new classes of anti-infective agents. The imidazo[2,1-b]thiazole (B1210989) scaffold has emerged as a promising foundation for the development of such novel drugs. nih.govmdpi.com Derivatives of this core structure have demonstrated significant activity against a wide spectrum of pathogens, including bacteria, fungi, and mycobacteria. nih.govmdpi.comrsc.org

Researchers have synthesized various series of these compounds and tested their efficacy. For instance, certain imidazo[2,1-b]thiazole derivatives have shown potent antibacterial and antifungal properties, with some compounds exhibiting a good profile for treating genitourinary infections by targeting both bacterial and fungal pathogens while having a reduced impact on beneficial native microflora like Lactobacillus. nih.gov

Of particular note is the activity of these compounds against Mycobacterium tuberculosis, the causative agent of tuberculosis. Several studies have highlighted the potent antitubercular effects of imidazo[2,1-b]thiazole derivatives. nih.govresearchgate.net Some synthesized analogues have displayed very good antitubercular activity with minimum inhibitory concentrations (MIC) as low as 1.6 µg/mL. researchgate.net The mechanism of action for some of these derivatives is believed to involve the inhibition of essential mycobacterial enzymes, such as pantothenate synthetase. researchgate.netrsc.org The versatility of this scaffold makes it a valuable starting point for developing new drugs to combat challenging infectious diseases. myskinrecipes.com

Table 1: Antimicrobial Activity of Selected Imidazo[2,1-b]thiazole Derivatives
Compound ClassTarget Organism/DomainKey FindingsReference
Thiocyano derivativesUrogenital pathogens (Bacteria and Fungi)Showed a good spectrum of activity covering both bacteria and fungi. nih.gov
Carboxamide derivativesMycobacterium tuberculosisDisplayed significant antitubercular activity with low MIC values. rsc.orgrsc.org
General imidazo[2,1-b]thiazolesMycobacterium tuberculosis, FungiExhibited potent antitubercular (MIC ~1.6 µg/mL) and antifungal (MIC ~25 µg/mL) activity. researchgate.net

Advancement of Anticancer Therapeutics

The imidazo[2,1-b]thiazole nucleus is a privileged scaffold in oncology research, with numerous derivatives showing potent antiproliferative activity against various human cancer cell lines. nih.govresearchgate.netresearchgate.net These compounds exert their anticancer effects through diverse mechanisms of action, highlighting their versatility as therapeutic candidates.

One key mechanism is the inhibition of critical signaling enzymes involved in cancer progression. For example, certain imidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of Focal Adhesion Kinase (FAK), a protein that plays a crucial role in cell migration, invasion, and survival, which are hallmarks of metastasis. nih.gov By inhibiting FAK, these compounds can potentially prevent the spread of tumors.

Other derivatives have been developed as inhibitors of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are overexpressed in many types of tumors and contribute to the acidic microenvironment that promotes cancer growth and metastasis. nih.gov Additionally, some compounds from this class have shown selectivity toward melanoma cell lines, with potencies superior to existing drugs like sorafenib. nih.gov The ability to target multiple pathways essential for tumor growth underscores the significant potential of imidazo[2,1-b]thiazole-based compounds in the development of next-generation anticancer drugs. researchgate.net

Table 2: Anticancer Mechanisms of Imidazo[2,1-b]thiazole Derivatives
Mechanism of ActionEnzyme/Pathway TargetedTherapeutic PotentialReference
Inhibition of Cell SignalingFocal Adhesion Kinase (FAK)Prevention of tumor progression and metastasis. nih.gov
Enzyme InhibitionCarbonic Anhydrase (CA) II, IX, XIITargeting tumor metabolism and microenvironment. nih.gov
Antiproliferative ActivityMelanoma Cell LinesPotent and selective cytotoxicity against melanoma. nih.gov
General CytotoxicityVarious Human Cancer Cell LinesBroad-spectrum antiproliferative effects. researchgate.netresearchgate.net

Strategies for Cardiovascular Disease Management

Derivatives of the imidazo[2,1-b]thiazole scaffold have also shown significant promise in the management of cardiovascular diseases. A key area of investigation has been their application as L-type calcium channel blockers. nih.gov By incorporating the imidazo[2,1-b]thiazole system into a 1,4-dihydropyridine (B1200194) structure, researchers have developed compounds with a unique pharmacological profile. nih.govresearchgate.net

These novel agents exhibit selective cardiodepressant activity, meaning they have a more pronounced effect on cardiac tissue compared to vascular smooth muscle. nih.govresearchgate.net This selectivity confers a specific inotropic (affecting the force of contraction) and/or chronotropic (affecting the heart rate) cardiovascular activity. nih.gov Such properties are highly desirable for the treatment of specific cardiovascular conditions where reducing the workload of the heart is beneficial.

Due to this targeted pharmacological behavior, these imidazo[2,1-b]thiazole-dihydropyridine hybrids are considered promising agents for managing pathologies such as cardiac hypertrophy (the thickening of the heart muscle) and ischemia (reduced blood flow to the heart). nih.gov The broader class of imidazo[2,1-b]thiazoles has also been reported to possess general cardiotonic and antihypertensive properties. nih.govrsc.org

Treatments for Cystic Fibrosis

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the gene for the cystic fibrosis transmembrane conductance regulator (CFTR) protein, an ion channel critical for fluid and salt balance in epithelial cells. researchgate.netsigmaaldrich.com The most common mutation, ΔF508, leads to a misfolded protein that is degraded before it can reach the cell surface. nih.govnih.gov

A promising therapeutic strategy for CF involves the use of small molecules called "potentiators," which can rescue the function of mutant CFTR channels that are present on the cell surface. nih.gov Research has shown that 1,4-dihydropyridines (DHPs), a class of drugs typically used as antihypertensives, can act as effective CFTR potentiators. researchgate.netnih.gov

Notably, the incorporation of an imidazo[2,1-b]thiazole moiety into the DHP scaffold has led to the development of new compounds with potent potentiator activity for the ΔF508-CFTR mutant. researchgate.netsigmaaldrich.com These specialized DHP derivatives can correct the defective channel gating, enhancing chloride ion transport. researchgate.net Studies have identified several 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines as having an interesting profile of activity, making this scaffold a key target for the development of new therapies for cystic fibrosis. sigmaaldrich.comnih.gov

Potential in Neurological and Metabolic Disorders

The therapeutic reach of imidazo[2,1-b]thiazole derivatives extends to complex neurological and metabolic diseases. In the realm of neurodegenerative disorders, specific derivatives have been investigated as diagnostic agents for Alzheimer's disease. nih.govmdpi.com These compounds are designed to bind to and allow for the in vivo imaging of tau protein aggregates and β-amyloid plaques, which are pathological hallmarks of the disease. nih.gov This could enable earlier diagnosis and monitoring of disease progression.

In the context of metabolic disorders, particularly type 2 diabetes, derivatives containing the thiazole (B1198619) core have been explored as inhibitors of key enzymes involved in glucose metabolism. For instance, certain imidazo[2,1-b]thiazole-5-carboxamides and related imidazopyridine-thiazole analogs have demonstrated inhibitory activity against α-glucosidase. nih.govresearchgate.net This enzyme is responsible for breaking down carbohydrates in the gut, and its inhibition can help to lower post-meal blood glucose levels, a key goal in diabetes management. nih.gov Furthermore, the inhibition of carbonic anhydrase by some derivatives may also have broader metabolic implications. nih.gov

Table 3: Applications in Neurological and Metabolic Disorders
DisorderApplication/TargetCompound ClassKey FindingReference
Alzheimer's DiseaseDiagnostic ImagingImidazo nih.govnih.govthiazol-3-one derivativesCapable of detecting tau and β-amyloid plaques. nih.gov
Type 2 DiabetesEnzyme InhibitionImidazo[2,1-b]thiazole-5-carboxamidesInhibited α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.net
Type 2 DiabetesEnzyme InhibitionImidazopyridine-thiazole analogsDemonstrated α-glucosidase inhibitory activity. nih.gov

Repurposing of Existing Imidazothiazole-Containing Pharmaceuticals

Drug repurposing, or finding new uses for existing drugs, is an efficient strategy for therapeutic development. The imidazothiazole class has a prime example of this in Levamisole, a synthetic imidazo[2,1-b]thiazole derivative. nih.govresearchgate.net

Levamisole was originally introduced as an anthelmintic agent for treating worm infestations in both humans and animals. nih.govdrugbank.com Its mechanism of action against parasites involves targeting their nicotinic acetylcholine (B1216132) receptors, leading to paralysis. drugbank.com However, subsequent research uncovered its significant immunomodulatory properties. nih.govdrugbank.com

This discovery led to the repurposing of Levamisole for applications far beyond its original intent. It has been used as an immunostimulant, capable of restoring depressed immune function by enhancing the activity of T-cells and macrophages. drugbank.com Most notably, Levamisole was repurposed for use in oncology as an adjuvant therapy in combination with fluorouracil for patients with colon cancer, demonstrating its capacity to influence complex disease processes. drugbank.com The story of Levamisole highlights the latent potential within the imidazothiazole scaffold and serves as a successful case study for drug repurposing. nih.govresearchgate.net

Future Research Trajectories and Challenges in Imidazo 2,1 B Thiazole Chemistry

Design of Highly Selective and Potent Analogues for Specific Biological Targets

A primary focus of future research is the rational design of imidazo[2,1-b]thiazole (B1210989) analogues with high potency and selectivity for specific biological targets. This involves extensive structure-activity relationship (SAR) studies to understand how chemical modifications to the scaffold influence biological activity.

Researchers have successfully designed derivatives targeting a range of enzymes and receptors. For instance, a series of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives were synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. merckvetmanual.comnih.gov SAR studies revealed that the type and size of the amine substituent at the C-5 position significantly affected both the potency and selectivity of COX-2 inhibition. merckvetmanual.comnih.gov Similarly, other research has focused on developing pan-RAF inhibitors to combat resistance to selective BRAF inhibitors in melanoma, with some imidazo[2,1-b]thiazole derivatives showing promising activity. acs.org

The versatility of the scaffold allows for its application against various diseases. Novel derivatives have been synthesized and evaluated for a range of activities, including:

Anticancer: Targeting kinases such as Focal Adhesion Kinase (FAK), V600E-B-RAF, and C-RAF. msdvetmanual.comacs.org

Antimycobacterial: Showing activity against Mycobacterium tuberculosis, with molecular docking studies suggesting Pantothenate synthetase as a potential target. nih.govrsc.org

Antiviral: Demonstrating inhibitory effects against viruses like Coxsackie B4 and Feline coronavirus. nih.gov

These studies underscore the importance of targeted chemical modifications to optimize the interaction between the imidazo[2,1-b]thiazole derivative and its biological target, thereby enhancing therapeutic efficacy and minimizing off-target effects.

Target Enzyme/ProteinImidazo[2,1-b]thiazole Derivative SeriesKey FindingsReference(s)
COX-2 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazoles with Mannich bases at C-5Substituents at C-5 influence potency and selectivity. Compound 6a (N,N-dimethylamine) was a highly potent and selective COX-2 inhibitor. merckvetmanual.comnih.gov
Pan-RAF Kinases (Imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives with terminal sulfonamidesDesigned to overcome resistance to selective BRAF inhibitors. Compound 38a (cyclic sulfamide) showed high activity and inhibited MEK/ERK phosphorylation. acs.org
Focal Adhesion Kinase (FAK) Imidazo[2,1-b]thiazole derivatives with spiro-heterocyclic moietiesDerivatives carrying a 3-oxo-1-thia-4-azaspiro[4.5]decane moiety exhibited significant cytotoxic effects on glioma C6 cancer cells.
Pantothenate Synthetase (Mtb) Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide triazole analoguesCompound IT10 (4-nitro phenyl moiety) showed potent activity against M. tuberculosis H37Ra with low cytotoxicity. nih.govrsc.org

Exploration of Novel Biological Targets and Polypharmacology

The diverse biological activities reported for imidazo[2,1-b]thiazole derivatives suggest that this scaffold can interact with multiple biological targets, a concept known as polypharmacology. Future research is aimed at both identifying novel targets and strategically exploiting this multi-targeting capability.

The established activities of this class of compounds span a wide range, including antibacterial, antifungal, antiviral, anthelmintic, anti-inflammatory, and anticancer effects. nih.gov This breadth of activity inherently points to the potential for interaction with numerous cellular pathways and proteins.

Recent research has begun to formally identify novel targets beyond traditional kinases and microbial enzymes. These emerging targets include:

Carbonic Anhydrases (CAs): Novel imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) hybrids have been synthesized and shown to selectively inhibit cytosolic CA isoform II over tumor-associated isoforms IX and XII.

Focal Adhesion Kinase (FAK): Identified as a key target for glioma therapy, with imidazo[2,1-b]thiazole derivatives being investigated as potential inhibitors.

Human Peroxiredoxin 5: This enzyme, involved in antioxidant defense, has been explored as a target for imidazo[2,1-b]thiazole derivatives designed to have antioxidant properties.

Mycobacterial Enzymes: In the search for new antitubercular agents, enzymes such as pantothenate synthetase and enoyl-acyl carrier protein reductase (InhA) have been validated as effective targets for imidazo[2,1-b]thiazole compounds. researchgate.net

The ability of a single chemical scaffold to modulate multiple targets opens up possibilities for developing treatments for complex diseases where hitting a single target is insufficient. A multi-target approach could lead to enhanced efficacy or help overcome drug resistance mechanisms.

Novel Biological TargetTherapeutic AreaRationale for TargetingReference(s)
Carbonic Anhydrase (CA) Isoforms Cancer, GlaucomaIsoforms like hCA II, IX, and XII are involved in pH regulation, tumorigenicity, and other physiological processes.
Focal Adhesion Kinase (FAK) Cancer (Glioma)FAK is a tyrosine kinase that plays a major role in cellular survival, proliferation, and metastasis.
Human Peroxiredoxin 5 Oxidative StressThis antioxidant enzyme is a target for compounds designed to mitigate cellular damage from reactive oxygen species.
Pantothenate Synthetase (Mtb) TuberculosisThis enzyme is essential for the biosynthesis of coenzyme A in Mycobacterium tuberculosis, making it a viable drug target. rsc.orgresearchgate.net

Development of Advanced Drug Delivery Systems for Optimized Pharmacokinetics

A significant challenge in translating promising imidazo[2,1-b]thiazole compounds from the laboratory to clinical use is optimizing their pharmacokinetic profiles. Many potent compounds may suffer from poor solubility, low bioavailability, or rapid metabolism, which limits their therapeutic efficacy. researchgate.net Consequently, the development of advanced drug delivery systems represents a critical future research trajectory.

While many studies on imidazo[2,1-b]thiazoles are in the preclinical stage, the general consensus highlights the need for full characterization of their toxicokinetic and pharmacokinetic properties for safe clinical application. nih.gov General strategies to improve the oral bioavailability of drug candidates include prodrug design, lead optimization, and advanced formulation design. nih.gov

One promising avenue is the use of nanocarriers, such as liposomes and polymeric nanoparticles, which can enhance drug solubility, protect the drug from degradation, and enable targeted delivery to the site of action. researchgate.net Although research into specific nanoformulations for imidazo[2,1-b]thiazoles is still emerging, related work provides a strong proof-of-concept. For example, novel pH-sensitive liposomes have been developed using lipids that contain an imidazole (B134444) headgroup. msdvetmanual.comacs.org These "imidazole-based convertible liposomes" (ICL) are designed to be stable at physiological pH (7.4) but become unstable and release their encapsulated drug payload in the acidic microenvironment of solid tumors (pH ~6.0). msdvetmanual.comacs.org This strategy enhances drug delivery specifically to cancer cells while minimizing exposure to healthy tissues. msdvetmanual.comacs.org Adapting such smart drug delivery systems for potent imidazo[2,1-b]thiazole anticancer agents could significantly improve their therapeutic index.

Integration of Artificial Intelligence and Machine Learning in Imidazothiazole Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new imidazo[2,1-b]thiazole derivatives. These computational tools can accelerate the drug discovery pipeline by predicting molecular properties, identifying potential drug candidates from vast virtual libraries, and generating novel molecular structures with desired activities. nih.govmdpi.com

Currently, computational methods are already integral to imidazothiazole research. Common applications include:

In Silico ADMET Prediction: Computational models are used at the design stage to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, helping to prioritize compounds with favorable drug-like characteristics. acs.orgnih.gov

Molecular Docking and Dynamics: These simulations are employed to visualize and analyze the binding of imidazothiazole derivatives to the active sites of their target proteins. This provides insights into the mechanism of action and helps rationalize observed structure-activity relationships. acs.orgnih.govacs.org

More advanced ML approaches are also being applied. Quantitative Structure-Activity Relationship (QSAR) modeling, for example, uses statistical methods to build models that correlate chemical structures with biological activity. A QSAR study on a series of imidazo[2,1-b] msdvetmanual.comacs.orgnih.govthiadiazoles successfully identified that lipophilicity, electronic, and steric factors were decisive for their antiproliferative potency. msdvetmanual.comnih.gov Such models have good predictive accuracy and can be used to screen virtual compounds or guide the design of more potent analogues. msdvetmanual.com

The future will likely see the application of more sophisticated AI and ML techniques, such as deep learning and generative models. These technologies can learn from existing chemical and biological data to design entirely new imidazo[2,1-b]thiazole scaffolds optimized for specific targets and pharmacokinetic profiles, further accelerating the development of new therapeutics. mdpi.com

Addressing Drug Resistance Mechanisms in Antimicrobial and Anticancer Applications

A major challenge in the treatment of infectious diseases and cancer is the emergence of drug resistance. A key area of future research for imidazo[2,1-b]thiazole chemistry is the development of compounds that can overcome or circumvent known resistance mechanisms.

Antimicrobial Resistance: Resistance to the imidazothiazole class of anthelmintics, such as levamisole, is a significant problem in veterinary medicine. msdvetmanual.com The primary mechanism of action for these drugs is as agonists of nicotinic acetylcholine (B1216132) receptors (nAChRs) on nematode muscle cells, leading to spastic paralysis. nih.govmsdvetmanual.com Resistance can arise from alterations in these target receptors, reducing the drug's binding affinity or functional impact. nih.govnih.gov Other mechanisms include decreased drug uptake or increased active efflux of the drug from the parasite. msdvetmanual.comnih.gov Research is ongoing to develop new imidazothiazole derivatives that are effective against resistant parasites. nih.gov Furthermore, this scaffold is being explored to combat bacterial resistance, with studies describing azoalkyl ether imidazo[2,1-b]benzothiazoles that show high potency against methicillin-resistant S. aureus (MRSA). nih.gov The development of novel analogues against multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis is also a critical goal. nih.gov

Anticancer Resistance: In oncology, both inherent and acquired resistance to chemotherapy and targeted agents limit treatment efficacy. researchgate.net The development of novel imidazo[2,1-b]thiazole derivatives is a promising strategy to address this. Researchers are designing compounds that are either effective against drug-resistant cancer cell lines or that act via mechanisms distinct from current therapies. For example, resistance to selective BRAF inhibitors in melanoma is a major clinical obstacle. In response, imidazo[2,1-b]thiazole-based pan-RAF inhibitors are being developed to target both wild-type and mutated forms of RAF kinases, offering a way to overcome this resistance mechanism. acs.org Other strategies include designing imidazothiazole conjugates that function as microtubule-destabilizing agents, a mechanism of action to which cancer cells may not have pre-existing resistance. acs.org By exploring novel biological targets and mechanisms, new imidazo[2,1-b]thiazole agents could provide valuable options for patients with drug-resistant cancers.

Q & A

Q. What are the established synthetic routes for Ethyl imidazo[2,1-b]thiazole-6-carboxylate?

The compound is synthesized via cyclization of 2-(acylalkylthio)-imidazole intermediates. A key method involves reacting ethyl 2-mercapto-5-methylimidazole-4-carboxylate with α-halo ketones (e.g., monochloroacetone) to form intermediates like 36 , followed by refluxing in phosphorus oxychloride (POCl₃) to achieve cyclization. Acetic anhydride fails due to competitive N-acylation, which inhibits bicyclic system formation . Alternative one-step syntheses from 2-mercaptoimidazoles and α-halo ketones are also viable .

Q. What structural features contribute to the biological activity of imidazo[2,1-b]thiazole derivatives?

The fused bicyclic core enables diverse substitution patterns, facilitating interactions with biological targets. The ethyl ester at position 6 enhances solubility and serves as a functional handle for derivatization. Substituents on aromatic rings (e.g., electron-donating groups like methyl or electron-withdrawing groups like nitro) modulate reactivity and bioactivity, as seen in antimicrobial and anticancer studies .

Q. What analytical methods confirm the structure of this compound?

Thin-layer chromatography (TLC) monitors reaction progress, while IR spectroscopy identifies functional groups (e.g., ester carbonyl stretches). Elemental analysis and mass spectrometry (exact mass: 196.23 g/mol) validate molecular composition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of derivatives in Friedel-Crafts acylation?

Eaton’s reagent (P₂O₅/MeSO₃H) under solvent-free conditions activates carbonyl groups via hydrogen bonding, accelerating nucleophilic addition. Electron-donating substituents on benzaldehyde derivatives (e.g., methyl) reduce reaction time (24–36 hours) and improve yields (90–96%) compared to electron-withdrawing groups (48–60 hours, 70–85%). Halogen and nitro groups are tolerated, enabling diverse product libraries .

Q. What strategies resolve contradictions in cyclization efficiency of 2-(acylalkylthio)-imidazole precursors?

Phosphorus oxychloride acts as a Lewis acid, promoting cyclization by stabilizing transition states. In contrast, acetic anhydride induces N-acylation (e.g., forming 37 ), blocking ring closure. Alternative conditions like Eaton’s reagent or elevated temperatures (120–140°C) in polar aprotic solvents (e.g., DMF) may bypass this issue .

Q. How do substituent effects influence the biological activity of imidazo[2,1-b]thiazole derivatives?

Methyl groups at position 3 enhance antimicrobial activity by increasing lipophilicity, while nitro groups at position 6 improve anticancer potency via electron withdrawal. For example, ethyl 2-arylthio-6-arylimidazo[2,1-b]thiazole-3-carboxylates show MIC values of 8–32 µg/mL against S. aureus and E. coli. Structure-activity relationship (SAR) studies recommend balancing electron effects and steric bulk .

Q. What methodologies enable the synthesis of chiral imidazo[2,1-b]thiazole analogs?

Free-radical bromination of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate with N-bromosuccinimide (NBS) yields ethyl 6-bromomethyl derivatives. Coupling with Schollkopf’s chiral auxiliary followed by acidic hydrolysis produces enantiomerically pure α-aminoadipic acid analogs. Racemic routes using diethyl (Boc-amino)malonate are also reported .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.